molecular formula C4H10ClNO2 B3334574 Sarcosine-13C3, 15N methyl ester hydrochloride CAS No. 945218-53-1

Sarcosine-13C3, 15N methyl ester hydrochloride

Cat. No.: B3334574
CAS No.: 945218-53-1
M. Wt: 143.55 g/mol
InChI Key: HQZMRJBVCVYVQA-TUGXDYHQSA-N
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Description

Sarcosine-13C3, 15N methyl ester hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of sarcosine, an amino acid derivative, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This labeling allows for precise tracking and analysis in biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine-13C3, 15N methyl ester hydrochloride typically involves the esterification of isotopically labeled sarcosine with methanol in the presence of hydrochloric acid. The reaction conditions include:

    Reagents: Isotopically labeled sarcosine (13C3, 15N), methanol, hydrochloric acid.

    Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sarcosine-13C3, 15N methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sarcosine-13C3, 15N methyl ester hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Sarcosine-13C3, 15N methyl ester hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labels. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

    Sarcosine methyl ester hydrochloride: Non-labeled version used in similar applications but lacks the precision of isotopic tracking.

    Glycine methyl ester hydrochloride: Another amino acid derivative used in biochemical studies.

    N-Methylglycine methyl ester hydrochloride: Similar structure but different functional groups.

Uniqueness

Sarcosine-13C3, 15N methyl ester hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool in studies requiring detailed understanding of biochemical and physiological processes .

Properties

IUPAC Name

methyl 2-((113C)methyl(15N)amino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H/i1+1,3+1,4+1,5+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZMRJBVCVYVQA-TUGXDYHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)[13CH2][15NH][13CH3].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745833
Record name Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945218-53-1
Record name Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945218-53-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcosine-13C3, 15N methyl ester hydrochloride
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Sarcosine-13C3, 15N methyl ester hydrochloride
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